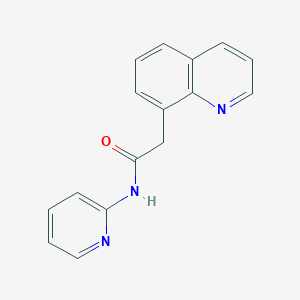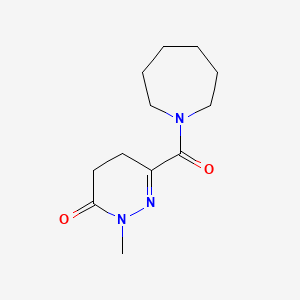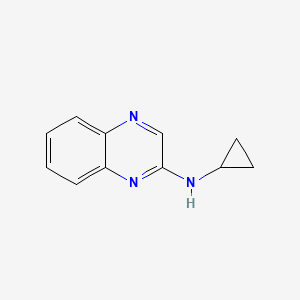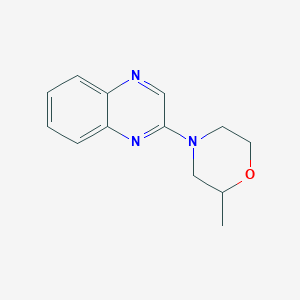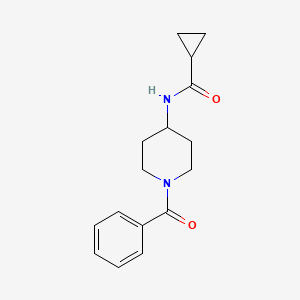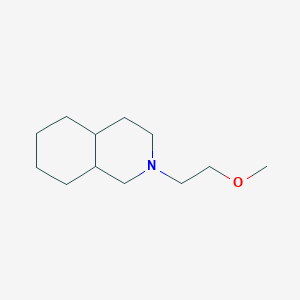
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in different fields.
作用機序
The mechanism of action of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is not fully understood. However, it has been proposed that it exerts its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been suggested that it may act on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and motor coordination in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in different experimental setups. However, one of the main limitations is its high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research on 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One of the main areas of focus is the development of new pain-relieving drugs based on its analgesic and anti-inflammatory properties. Another area of focus is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, there is a need for further research on its antimicrobial and antifungal properties, which may lead to the development of new antibiotics. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of the product, thereby reducing its cost and increasing its availability for research purposes.
合成法
The synthesis of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the condensation reaction of 2-methoxyethylamine and cyclohexanone in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate product, which is then reduced using sodium borohydride to obtain the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in different fields of research. It has been found to have significant analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain-relieving drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJXZURCAZCUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)


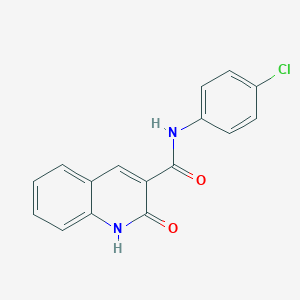

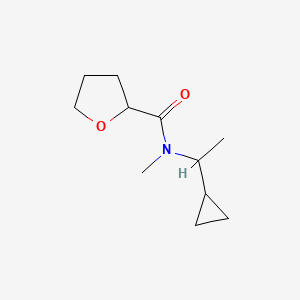
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
